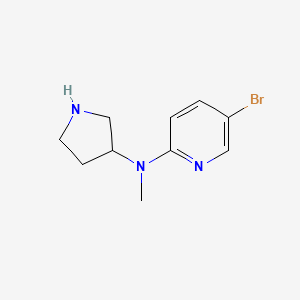
1,1-Dimethyl-2,4-pentadiynylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2,4-pentadiynylamine is an organic compound characterized by its unique structure, featuring a pentadiyne backbone with an amine group and two methyl groups attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-2,4-pentadiynylamine can be synthesized through several methods. One common approach involves the alkylation of propargylamine with acetylene derivatives under basic conditions. The reaction typically requires a strong base such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of the acetylene derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethyl-2,4-pentadiynylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where halogenated compounds or other electrophiles replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizers.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amines.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-2,4-pentadiynylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a precursor for drug development is ongoing, with studies focusing on its ability to form bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,1-Dimethyl-2,4-pentadiynylamine exerts its effects depends on the specific reaction or application. In organic synthesis, the compound acts as a nucleophile or electrophile, participating in various chemical transformations. Its molecular targets and pathways are determined by the nature of the reactions it undergoes, such as forming bonds with other molecules or undergoing redox processes.
Comparación Con Compuestos Similares
1,1-Dimethyl-2,4-pentadiynylamine can be compared with other similar compounds, such as:
Propargylamine: Lacks the additional methyl groups, making it less sterically hindered and more reactive in certain reactions.
2,4-Hexadiynylamine: Similar backbone but with different substituents, leading to variations in reactivity and applications.
1,1-Dimethyl-2,4-hexadiynylamine: An extended version with additional carbon atoms, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H9N |
|---|---|
Peso molecular |
107.15 g/mol |
Nombre IUPAC |
2-methylhexa-3,5-diyn-2-amine |
InChI |
InChI=1S/C7H9N/c1-4-5-6-7(2,3)8/h1H,8H2,2-3H3 |
Clave InChI |
BCXIKZGRPNXNIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC#C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)
![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)











